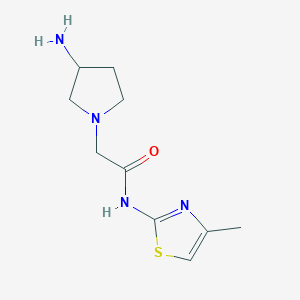
2-(3-aminopyrrolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide
説明
2-(3-aminopyrrolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C10H16N4OS and its molecular weight is 240.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-(3-Aminopyrrolidin-1-yl)-N-(4-methylthiazol-2-yl)acetamide, also known by its CAS number 1249652-91-2, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of 240.33 g/mol. It features a pyrrolidine ring and a thiazole moiety, which are significant in enhancing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.33 g/mol |
| CAS Number | 1249652-91-2 |
Biological Activity Overview
The compound exhibits a range of biological activities, primarily in the fields of antimicrobial and anticancer research. The following sections detail specific activities and findings from recent studies.
Antimicrobial Activity
Research has indicated that derivatives containing thiazole moieties often display significant antimicrobial properties. For instance, compounds with similar structures have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring enhances the compound's ability to disrupt microbial cell functions.
Key Findings:
- Minimum Inhibitory Concentration (MIC): Several thiazole derivatives have demonstrated MIC values lower than standard antibiotics, indicating superior efficacy against resistant strains.
- Mechanism: The antimicrobial action is believed to involve interference with bacterial cell wall synthesis and function.
Anticancer Activity
A pivotal study highlighted the anticancer potential of related compounds, particularly focusing on their effectiveness against melanoma, pancreatic cancer, and chronic myeloid leukemia (CML). The lead compound identified in this study induced apoptosis and autophagy in cancer cells.
Case Study:
- Compound 6b: This derivative showed high in vitro potency against sensitive and resistant cancer cell lines. It was found to significantly reduce tumor growth in xenograft models in mice.
| Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Melanoma | 5 | Induction of apoptosis |
| Pancreatic Cancer | 3 | Autophagy induction |
| Chronic Myeloid Leukemia | 4 | Cell cycle arrest |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds similar to this structure have been shown to inhibit key enzymes involved in cell proliferation.
- Cell Cycle Modulation: The ability to induce cell cycle arrest contributes to its anticancer properties.
- Synergistic Effects: When combined with other therapeutic agents, it may enhance overall efficacy through synergistic mechanisms.
特性
IUPAC Name |
2-(3-aminopyrrolidin-1-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-7-6-16-10(12-7)13-9(15)5-14-3-2-8(11)4-14/h6,8H,2-5,11H2,1H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVGEVQQTFYBLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















